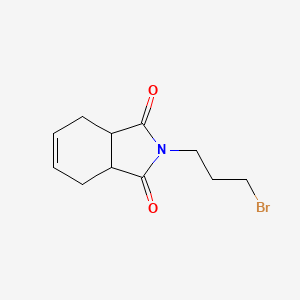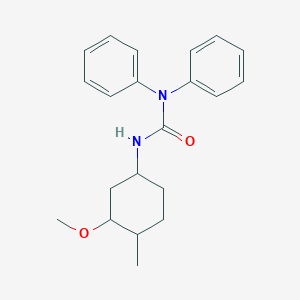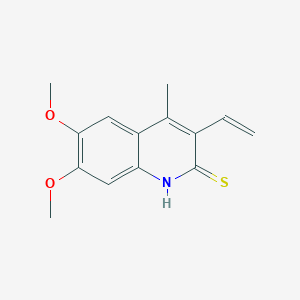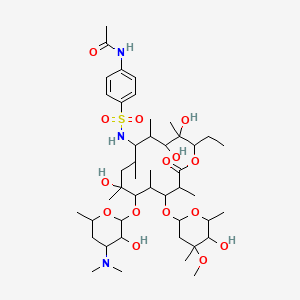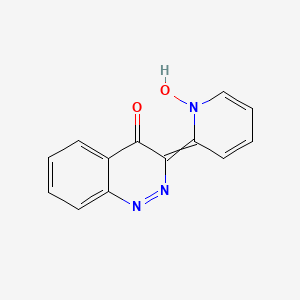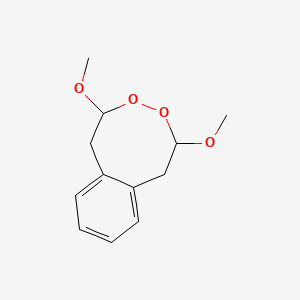
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- is a heterocyclic organic compound that features a benzodioxocin ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives, which undergo enzymatic cyclization using pre-treated baker’s yeast cells . This method is eco-friendly and allows for the rapid one-pot assembly of the heterocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and biocatalysis are often employed to ensure efficient and sustainable production processes.
Chemical Reactions Analysis
Types of Reactions
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn affect the biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxocin derivatives and related heterocyclic systems such as:
Pellicin: A compound identified for its ability to inhibit pellicle production in Gluconacetobacter xylinus.
Oxazepines: Seven-membered heterocycles with similar structural features.
Uniqueness
What sets 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties
Properties
CAS No. |
58443-27-9 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2,5-dimethoxy-1,2,5,6-tetrahydro-3,4-benzodioxocine |
InChI |
InChI=1S/C12H16O4/c1-13-11-7-9-5-3-4-6-10(9)8-12(14-2)16-15-11/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
FDAKMAMOLDGYEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC2=CC=CC=C2CC(OO1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


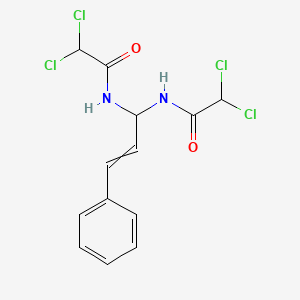
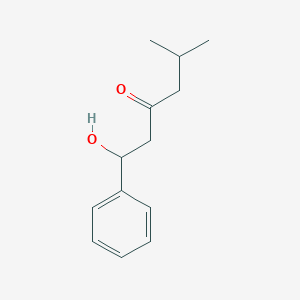
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
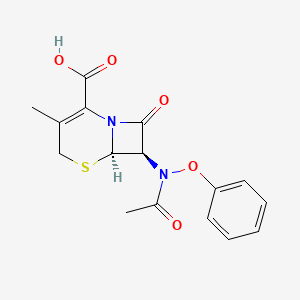
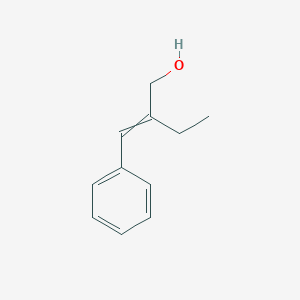
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
